Fructoseglutamic Acid Disodium Salt Fructoseglutamic Acid Disodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207279
InChI:
SMILES:
Molecular Formula: C₁₁H₁₇NNa₂O₉
Molecular Weight: 353.23

Fructoseglutamic Acid Disodium Salt

CAS No.:

Cat. No.: VC0207279

Molecular Formula: C₁₁H₁₇NNa₂O₉

Molecular Weight: 353.23

* For research use only. Not for human or veterinary use.

Fructoseglutamic Acid Disodium Salt -

Specification

Molecular Formula C₁₁H₁₇NNa₂O₉
Molecular Weight 353.23

Introduction

Chemical Identity and Structure

Molecular Identification

Fructoseglutamic Acid Disodium Salt is an Amadori compound characterized by a specific chemical structure with the CAS registry number 31105-01-8 . The molecular formula is C₁₁H₁₇NNa₂O₉ with a molecular weight of 353.234 g/mol . This structure represents the disodium salt form of the compound formed through the combination of fructose (a ketose sugar) and glutamic acid (an amino acid).

Nomenclature and Synonyms

The compound is known by numerous chemical names in scientific literature, reflecting its structural components and derivation. The most common designations include:

SynonymChemical Representation
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid Disodium SaltPrimary IUPAC-based name
(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose Disodium SaltStereochemistry-specific designation
1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose Disodium SaltAlternative structural representation
L-Glutamic Acid D-Fructose Deriv. Disodium SaltAbbreviated form
N-Fructosylglutamic Acid Disodium SaltCommon simplified name

These multiple nomenclature forms reflect the complex structure of this compound, incorporating both carbohydrate and amino acid components .

Physical and Chemical Properties

Physical Characteristics

Fructoseglutamic Acid Disodium Salt appears as an off-white to very dark beige solid in its pure form . The compound is characterized by several important physical properties that influence its behavior in both research and food systems:

PropertyDescription
AppearanceOff-white to very dark beige solid
SolubilitySlightly soluble in water
HygroscopicityVery hygroscopic (readily absorbs moisture)
StabilityRequires specialized storage conditions

The compound's highly hygroscopic nature significantly impacts its handling requirements and stability in various environments .

Structural Features

As an Amadori compound, Fructoseglutamic Acid Disodium Salt contains an N-glycosidic bond between the amino group of glutamic acid and the carbonyl carbon of fructose. This structure maintains the hydroxyl groups of the fructose moiety while incorporating the amino acid functionality of glutamic acid, with sodium ions neutralizing the carboxylic acid groups .

Formation and Occurrence

Maillard Reaction Pathway

Fructoseglutamic Acid Disodium Salt forms through the initial stages of the Maillard reaction, which involves non-enzymatic browning processes in foods. The formation pathway begins with the condensation between the carbonyl group of fructose and the amino group of glutamic acid, followed by Amadori rearrangement to produce the stable 1-amino-1-deoxy-2-ketose structure .

Natural Occurrence

This compound naturally develops in various processed and stored foods, particularly in dehydrated fruits such as tomatoes and carrots. Its formation is accelerated by heat processing, extended storage periods, and conditions that favor Maillard reactions, including low water activity and elevated temperatures . The presence of this compound serves as a chemical marker for the extent of Maillard reaction progression in food systems.

Applications and Significance

Food Chemistry Research

Fructoseglutamic Acid Disodium Salt serves as an important reference standard in food chemistry investigations, particularly in studies examining non-enzymatic browning reactions. It helps researchers understand:

  • Pathways and kinetics of Maillard reactions in food systems

  • Development of flavor compounds during processing and storage

  • Changes in nutritional quality related to amino acid-sugar interactions

  • Formation of color compounds in heat-processed foods

Quality Assessment

The compound plays a role in food quality assessment, where its quantification can provide insights into:

  • Processing history of food products

  • Storage conditions and duration

  • Extent of thermal treatment

  • Potential flavor development or deterioration

Research Findings

Key Studies

Scientific literature contains several significant studies investigating Fructoseglutamic Acid Disodium Salt in food chemistry contexts:

ResearchPublicationYearKey Focus
Baltes, W.Food Chemistry, 9, 591982Foundational studies on Amadori compounds in food systems
Sanz, M., et al.Journal of Agricultural and Food Chemistry, 49, 52282001Investigation of formation in specific food matrices
Wellner, A., et al.Journal of Agricultural and Food Chemistry, 59, 79922011Advanced analytical approaches to Amadori compounds

These studies have established the importance of this compound in understanding Maillard reaction chemistry and its implications for food quality .

Analytical Methods

Research has developed various analytical approaches for detecting and quantifying Fructoseglutamic Acid Disodium Salt in food systems, including:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry techniques

  • Spectrophotometric methods

  • Enzymatic assays for Amadori compounds

These methods allow for precise monitoring of the compound in complex food matrices and model systems .

SupplierProduct CodeFormatPackage SizesPrice Range (2023)
CymitQuimicaTR-F795660Neat1mg, 10mg304.00€ - 2,093.00€
LGC StandardsTRC-F795660NeatVariousMade to order
ClinivexRCLST066597SolidVariousPrice on request

These products are typically marketed for use in food science research, analytical chemistry, and reference standard applications .

Supply Considerations

The compound is generally manufactured on a specialized basis rather than mass-produced, reflecting its specific research applications and stability challenges. Most suppliers list it as:

  • Made to order

  • Subject to restricted shipping conditions

  • Having a relatively short shelf life

  • Requiring special handling during shipping due to hygroscopicity

Future Research Directions

Emerging Applications

The study of Fructoseglutamic Acid Disodium Salt continues to evolve, with several promising research directions:

  • Investigation of its potential role in flavor chemistry beyond basic Maillard reactions

  • Exploration of structure-function relationships in food systems

  • Development of novel analytical methods for more precise quantification

  • Understanding its formation kinetics under various processing conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator